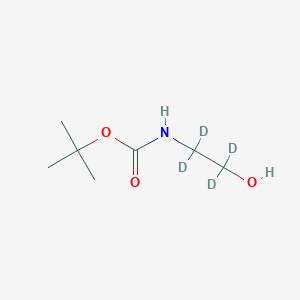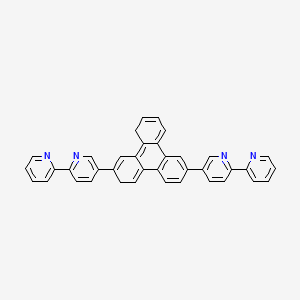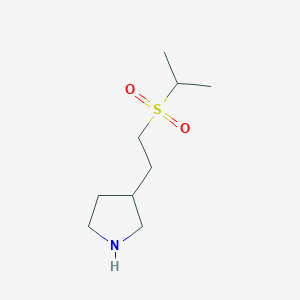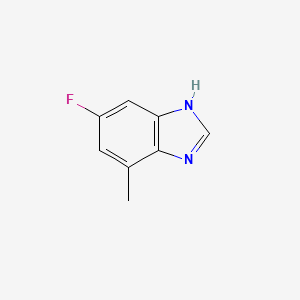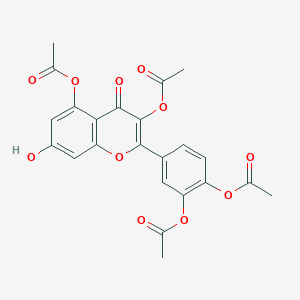
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . This intermediate can then be further reacted with hydrazine hydrate to afford the desired compound . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like aniline or other amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antioxidant agent.
Materials Science: The thiophene moiety in the compound makes it a candidate for use in organic electronics and conductive polymers.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with DNA or proteins, leading to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene moiety and exhibit similar chemical reactivity.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share the pyrimidine ring and have comparable biological activities.
Uniqueness
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the combination of the thiophene and pyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H11N3S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(6-methyl-2-thiophen-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C10H11N3S/c1-7-5-8(6-11)13-10(12-7)9-3-2-4-14-9/h2-5H,6,11H2,1H3 |
Clave InChI |
MYHDXZMJTFJRFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

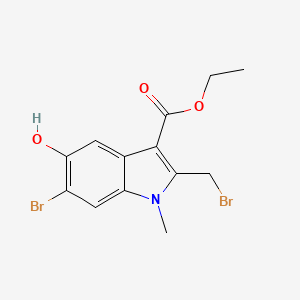
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
amine](/img/structure/B13436633.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
